2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate

Catalog No.
S1546087
CAS No.
164162-36-1
M.F
C9H19F3O4SSi
M. Wt
308.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromet...

CAS Number

164162-36-1

Product Name

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyethyl trifluoromethanesulfonate

Molecular Formula

C9H19F3O4SSi

Molecular Weight

308.39 g/mol

InChI

InChI=1S/C9H19F3O4SSi/c1-8(2,3)18(4,5)16-7-6-15-17(13,14)9(10,11)12/h6-7H2,1-5H3

InChI Key

DUUWFQBUGWHIMO-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCCOS(=O)(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOS(=O)(=O)C(F)(F)F

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate (CAS 164162-36-1) is a highly reactive, bifunctional alkylating agent combining a superior triflate leaving group with a TBS-protected primary alcohol. In industrial and pharmaceutical procurement, it is primarily sourced as a critical building block for the O-alkylation of sterically hindered or weakly nucleophilic substrates, most notably in the commercial synthesis of the macrolide API Everolimus from Rapamycin. By offering leaving-group kinetics that far exceed those of standard alkyl halides, this reagent enables late-stage functionalization under mild conditions, preserving sensitive molecular architectures while providing a temporary protecting group that is easily removed during final API unmasking [1].

Attempting to substitute this compound with cheaper, generic alternatives routinely results in synthetic failure or severe yield penalties during complex API manufacturing. Halide analogs, such as 2-bromoethoxy-tert-butyldimethylsilane, lack the extreme electrophilicity of the triflate group and cannot efficiently alkylate sterically hindered targets (like the 40-hydroxyl of rapamycin) without forcing conditions that destroy sensitive macrolide rings. Conversely, utilizing alternative hydroxyethylation agents like ethylene oxide introduces severe toxicity risks, poor regioselectivity, and the potential for over-alkylation. Furthermore, unprotected 2-hydroxyethyl triflate is completely non-viable for procurement due to rapid self-polymerization, making the TBS-protected triflate the strictly required choice for stable, high-yielding, regioselective functionalization [1].

Triflate vs. Halide Leaving Group Efficacy in Sterically Hindered O-Alkylation

In the synthesis of Everolimus, the 40-hydroxyl group of rapamycin is highly sterically hindered. Alkylation using 2-bromoethoxy-tert-butyldimethylsilane is kinetically unfavorable and requires harsh conditions that degrade the macrolide core. In contrast, 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate provides a leaving group (triflate) that is approximately 10,000 to 100,000 times more reactive than a bromide. This allows O-alkylation to proceed at moderate temperatures (55–60 °C) using a mild base like 2,6-lutidine, achieving successful conversion without destroying the sensitive triene system of the API [1].

Evidence DimensionReactivity and API Core Preservation
Target Compound DataProceeds at 55–60 °C with mild base (2,6-lutidine)
Comparator Or Baseline2-bromoethoxy-tert-butyldimethylsilane (requires forcing conditions causing degradation)
Quantified Difference~10^4 to 10^5 fold higher leaving group reactivity
ConditionsO-alkylation of Rapamycin 40-OH position

Procurement of the triflate is essential for late-stage functionalization of complex APIs where halide analogs fail to react under mild, non-destructive conditions.

TBS vs. TBDPS/Benzyl Protection for Mild Deprotection Compatibility

Following the alkylation step, the protecting group must be removed to yield the final 2-hydroxyethyl chain. The TBS (tert-butyldimethylsilyl) group in 164162-36-1 is strategically chosen because it can be cleaved under very mild acidic conditions (e.g., 1N aqueous HCl in methanol) or using fluoride ions. Comparators like TBDPS (tert-butyldiphenylsilyl) or benzyl ethers are significantly more stable and require harsher acidic or reductive conditions, which lead to ring-opening or isomerization of the macrolide core [1].

Evidence DimensionDeprotection Condition Mildness
Target Compound DataCleaved by 1N HCl in MeOH
Comparator Or BaselineTBDPS or Benzyl ethers (require strong acids or hydrogenation)
Quantified DifferencePrevents acid-catalyzed macrolide degradation during unmasking
ConditionsFinal deprotection step in Everolimus synthesis

Selecting the TBS-protected variant ensures that the final unmasking step does not destroy the high-value API intermediate.

Stability and Handling vs. Unprotected 2-Hydroxyethyl Triflate

An alternative approach to introducing a 2-hydroxyethyl group would theoretically be using unprotected 2-hydroxyethyl triflate. However, the presence of both a highly reactive electrophile (triflate) and a nucleophile (hydroxyl) in the same molecule leads to rapid, uncontrolled self-alkylation and polymerization. The TBS protection in 164162-36-1 completely masks the nucleophilic oxygen, converting a theoretical, non-isolable intermediate into a stable, commercially procurable reagent with a viable shelf-life under inert, cold conditions [1].

Evidence DimensionReagent Stability and Self-Reactivity
Target Compound DataStable for commercial storage (masked nucleophile)
Comparator Or BaselineUnprotected 2-hydroxyethyl triflate (rapidly polymerizes)
Quantified Difference100% suppression of self-alkylation prior to reaction
ConditionsStandard commercial storage and handling

Provides a stable, off-the-shelf reagent for hydroxyethylation, eliminating the need for dangerous or impossible in-situ generation of unprotected triflates.

Commercial Synthesis of Everolimus and Macrolide APIs

This compound is the industry-standard reagent for the 40-O-alkylation of Rapamycin. Its high reactivity allows the coupling to proceed at moderate temperatures (55–60 °C) with mild bases, which is critical for preventing the degradation of the acid- and base-sensitive macrolide core prior to final TBS deprotection [1].

Late-Stage Functionalization of Sterically Hindered Alcohols

Beyond macrolides, the reagent is procured for introducing protected 2-hydroxyethyl chains onto complex natural products or highly substituted synthetic intermediates where standard bromide or iodide alkylating agents fail to achieve practical conversion rates [1].

Synthesis of PROTAC Linkers and PEGylated Conjugates

The compound serves as a reliable building block for assembling specialized chemical degraders and antibody-drug conjugate (ADC) linkers. The stability of the TBS group during the coupling phase ensures precise, mono-alkylated chain extension without the risk of self-polymerization observed in unprotected alternatives [1].

Dates

Last modified: 08-15-2023

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